

Review of 4-Bromo-7-fluoro-1H-indazole in medicinal chemistry

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Compound of Interest

Compound Name: **4-Bromo-7-fluoro-1H-indazole**

Cat. No.: **B1528436**

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An In-Depth Technical Guide to **4-Bromo-7-fluoro-1H-indazole** in Medicinal Chemistry

Abstract

4-Bromo-7-fluoro-1H-indazole is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a synthetically versatile bromine atom and a modulating fluorine atom on the indazole core, offers a powerful platform for the design and synthesis of novel therapeutic agents. The indazole scaffold itself is recognized as a privileged structure, frequently found in clinically approved drugs and late-stage clinical candidates, particularly in oncology.^{[1][2][3]} This guide provides an in-depth review of the synthesis, reactivity, and application of **4-bromo-7-fluoro-1H-indazole**, with a focus on its role in the development of kinase inhibitors and other targeted therapies. We will explore the causality behind its use in drug design, provide detailed experimental protocols, and present a forward-looking perspective on its potential in future drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of medicinal chemistry.^{[3][4]} Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the presence of two nitrogen atoms offers opportunities for hydrogen bonding and serves as a key pharmacophoric feature.^[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.^{[1][2]}

The specific scaffold, **4-bromo-7-fluoro-1H-indazole**, is of particular interest due to its dual functionality:

- The 4-Bromo Group: This serves as a versatile synthetic handle. The carbon-bromine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a drug candidate.
- The 7-Fluoro Group: Fluorine substitution is a widely employed strategy in drug design. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, enhance metabolic stability by blocking potential sites of oxidation, and modulate binding affinity through favorable electrostatic or hydrogen-bonding interactions with the target protein.[6]

This combination makes **4-bromo-7-fluoro-1H-indazole** a high-value intermediate for constructing libraries of complex molecules aimed at various therapeutic targets, especially protein kinases.[7][8]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and drug design.

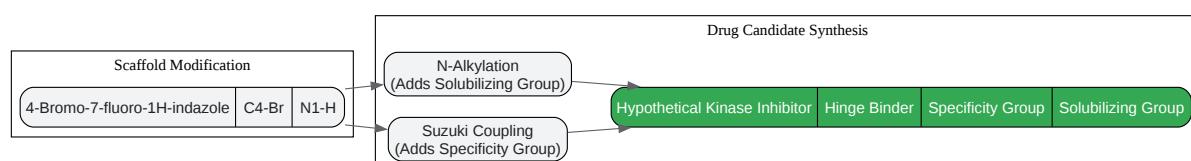
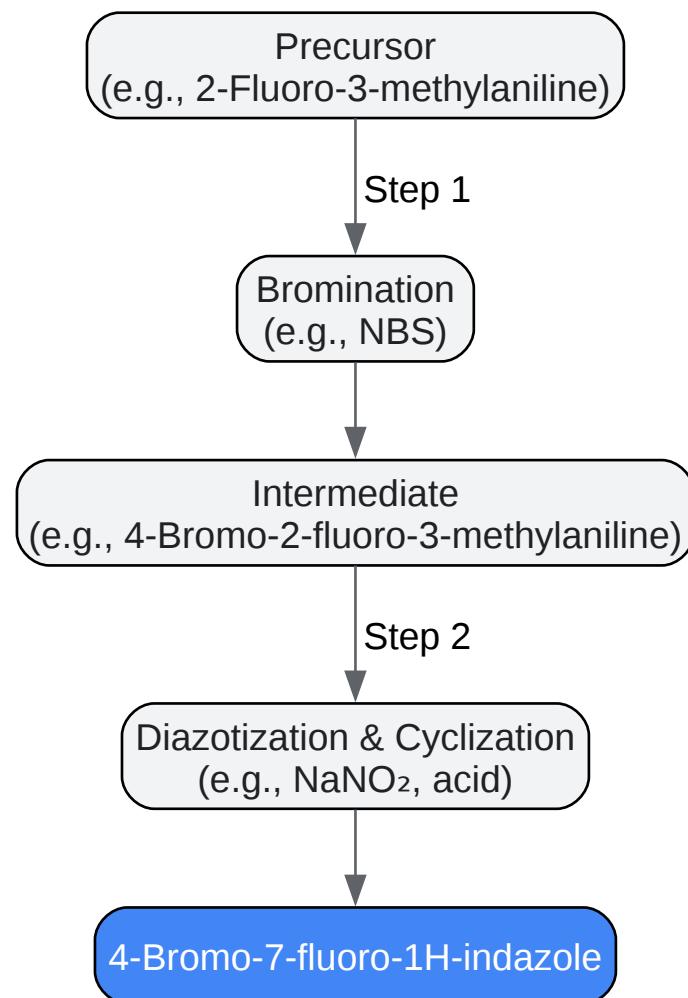
Property	Value	Source
CAS Number	1186334-63-3	[9][10]
Molecular Formula	C ₇ H ₄ BrFN ₂	[9][11]
Molecular Weight	215.02 g/mol	[9][11]
Appearance	Colorless crystal / Solid	[11]
Melting Point	97-98 °C	[11]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide.	[11]

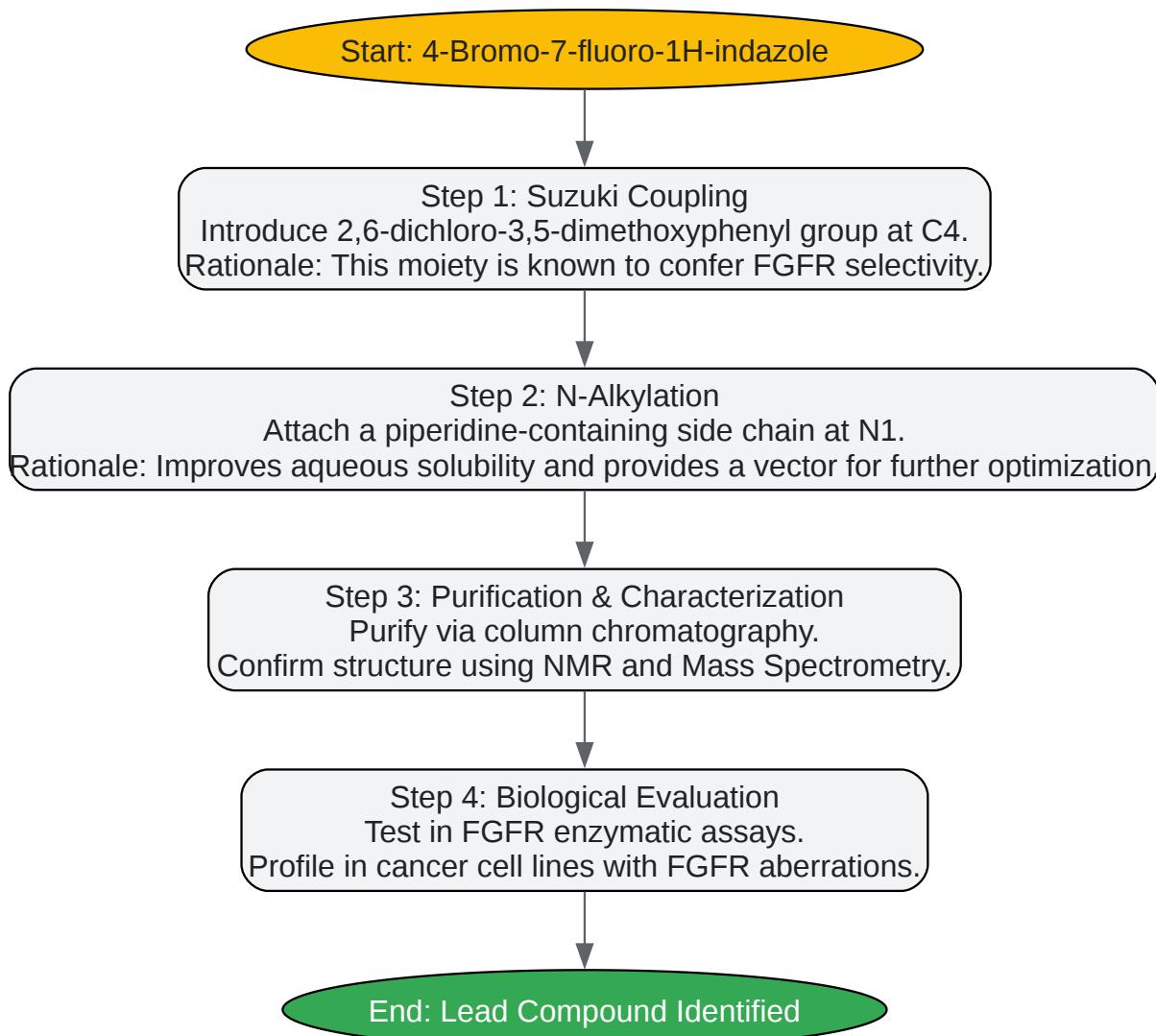
Synthesis and Reactivity

The efficient synthesis of the **4-bromo-7-fluoro-1H-indazole** core is crucial for its application. While various methods exist for indazole synthesis, a common approach involves the cyclization of appropriately substituted anilines.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Representative Synthetic Pathway

A practical, multi-step synthesis can be designed starting from commercially available precursors. The following diagram illustrates a conceptual pathway, often involving bromination of a fluorinated aniline derivative followed by diazotization and cyclization.





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